(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol
CAS No.: 1382451-66-2
Cat. No.: VC2887327
Molecular Formula: C7H5Br2N3O
Molecular Weight: 306.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1382451-66-2 |
|---|---|
| Molecular Formula | C7H5Br2N3O |
| Molecular Weight | 306.94 g/mol |
| IUPAC Name | (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol |
| Standard InChI | InChI=1S/C7H5Br2N3O/c8-5-2-12-1-4(3-13)10-7(12)6(9)11-5/h1-2,13H,3H2 |
| Standard InChI Key | YYMYQOUCEBQSNQ-UHFFFAOYSA-N |
| SMILES | C1=C(N=C2N1C=C(N=C2Br)Br)CO |
| Canonical SMILES | C1=C(N=C2N1C=C(N=C2Br)Br)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising an imidazole ring fused to a pyrazine ring, with bromine atoms at positions 6 and 8 and a hydroxymethyl (-CH2OH) group at position 2. The planar aromatic system facilitates π-π stacking interactions with biological targets, while the bromine atoms enhance electrophilicity for cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol |
| Molecular Formula | C7H5Br2N3O |
| Molecular Weight | 306.94 g/mol |
| CAS Registry Number | 1382451-66-2 |
| SMILES | C1=C(N=C2N1C=C(N=C2Br)Br)CO |
| XLogP3 | 1.2 (estimated) |
The structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). 1H NMR spectra show characteristic singlet peaks for the aromatic protons at δ 7.80 (C2H) and δ 8.29 (C5H), while the hydroxymethyl group appears as a triplet at δ 3.75–3.80 .
Synthetic Methodologies
Bromination of Pyrazine Precursors
Synthesis begins with 2-aminopyrazine, which undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 15°C to yield 2-amino-3,5-dibromopyrazine (90% yield) . This intermediate is critical for constructing the imidazo[1,2-a]pyrazine core.
Cyclization to Form the Imidazo[1,2-a]pyrazine Core
Reaction of 2-amino-3,5-dibromopyrazine with 50% aqueous chloroacetaldehyde in isopropyl alcohol (IPA) at 110°C for 24 hours produces 6,8-dibromoimidazo[1,2-a]pyrazine. The reaction proceeds via nucleophilic attack and cyclodehydration, achieving 80% yield .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMSO, 15°C, 6 h | 90% |
| Cyclization | Chloroacetaldehyde, IPA, 110°C | 80% |
| Hydroxymethylation | HCHO, NaBH4, THF, 25°C | 65% |
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its calculated LogP (XLogP3) of 1.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
Thermal and pH Stability
Thermogravimetric analysis (TGA) shows decomposition above 165°C, consistent with its melting point (163–165°C). The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, necessitating storage in inert atmospheres .
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
Derivatives of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol exhibit potent inhibition of TTK (also known as MPS-1), a kinase critical for mitotic checkpoint control. In vitro assays demonstrate IC50 values of 12–50 nM against TTK, outperforming first-generation inhibitors .
CNS-Penetrant sGC Stimulators
Structural analogs like CY6463, derived from similar imidazopyrazine scaffolds, have entered clinical trials as soluble guanylate cyclase (sGC) stimulators for neurodegenerative diseases. The bromine atoms enhance binding affinity to sGC’s regulatory domain .
Table 3: Biological Activity of Select Derivatives
| Derivative | Target | IC50/EC50 |
|---|---|---|
| TTK Inhibitor A | TTK Kinase | 12 nM |
| CY6463 | sGC | 8 nM |
| MPS-1 Inhibitor B | MPS-1 | 25 nM |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3, 400 MHz): δ 7.80 (d, J = 0.92 Hz, 1H, C2H), 7.86 (d, J = 1.36 Hz, 1H, C3H), 8.29 (s, 1H, C5H), 3.75–3.80 (t, 2H, -CH2OH) .
-
13C NMR (CDCl3, 100 MHz): δ 115.92 (C6), 119.32 (C8), 137.03 (C2), 142.54 (C5) .
Mass Spectrometry
Electron ionization (EI) MS shows a molecular ion peak at m/z 306.94 (M+), with fragment ions at m/z 254 (M+ - CH2OH) and m/z 198 (M+ - Br).
Future Directions
Current research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume